molecular formula C15H16N2O5 B14228808 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester CAS No. 517883-19-1

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester

Cat. No.: B14228808
CAS No.: 517883-19-1
M. Wt: 304.30 g/mol
InChI Key: WLYSLWUULNNWFJ-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while hydrolysis of the ester group results in the carboxylic acid .

Scientific Research Applications

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Quinolinecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester
  • 2-Quinolinecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester
  • Quinoline-2-carboxylic acid

Uniqueness

2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the ester functionality allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

517883-19-1

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

methyl 4-(2-methylpropoxy)-8-nitroquinoline-2-carboxylate

InChI

InChI=1S/C15H16N2O5/c1-9(2)8-22-13-7-11(15(18)21-3)16-14-10(13)5-4-6-12(14)17(19)20/h4-7,9H,8H2,1-3H3

InChI Key

WLYSLWUULNNWFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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